Home > Products > Screening Compounds P98806 > Wilms tumor protein (332-347)
Wilms tumor protein (332-347) -

Wilms tumor protein (332-347)

Catalog Number: EVT-243653
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Wilms tumor protein
Source and Classification

The Wilms tumor protein is encoded by the Wilms tumor suppressor 1 gene, located on chromosome 11p13. It belongs to the class of zinc finger proteins, characterized by their ability to bind DNA and RNA through specific structural motifs known as zinc finger domains. The protein exists in multiple isoforms due to alternative splicing, which affects its binding affinity for DNA and RNA, thereby influencing its regulatory functions in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Wilms tumor protein (332-347) can be approached through various recombinant DNA techniques. Typically, the gene encoding this segment is cloned into an expression vector suitable for bacterial or eukaryotic systems. The following steps outline the general method:

  1. Gene Cloning: The specific DNA sequence corresponding to amino acids 332-347 is amplified using polymerase chain reaction (PCR) and cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism (e.g., Escherichia coli) through transformation.
  3. Protein Expression: Induction of protein expression is achieved using specific inducers (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for isolation.

These methods ensure high yields of pure Wilms tumor protein for further analysis.

Molecular Structure Analysis

Structure and Data

The Wilms tumor protein features multiple zinc finger domains that are essential for its function as a transcription factor. The segment from amino acids 332 to 347 likely includes one or more of these domains, contributing to its ability to interact with DNA and RNA.

  • Structural Features:
    • Zinc Finger Motifs: These are critical for binding to specific DNA sequences.
    • Isoform Variability: Different isoforms exhibit variations in structure due to alternative splicing, impacting their functional properties.

Data from structural studies, including X-ray crystallography or nuclear magnetic resonance spectroscopy, can provide insights into the three-dimensional conformation of this protein segment.

Chemical Reactions Analysis

Reactions and Technical Details

Wilms tumor protein (332-347) participates in several biochemical reactions primarily associated with gene regulation:

  1. DNA Binding: The protein binds to specific DNA sequences at promoter regions of target genes, facilitating or inhibiting transcription.
  2. Protein-Protein Interactions: It interacts with other transcription factors and co-regulators, modulating their activity and stability.
  3. Post-Translational Modifications: Phosphorylation or acetylation may alter its activity or localization within the cell.

These reactions are crucial for maintaining proper kidney development and function.

Mechanism of Action

Process and Data

The mechanism of action of Wilms tumor protein involves its role as a transcription factor:

  1. Binding to DNA: The protein recognizes specific sequences in the promoter regions of target genes.
  2. Recruitment of Co-factors: It recruits additional proteins that assist in forming a transcriptional complex.
  3. Regulation of Gene Expression: Depending on the context, it can activate or repress gene transcription, influencing cellular differentiation processes.

Data from chromatin immunoprecipitation assays have identified numerous target genes regulated by Wilms tumor protein, highlighting its importance in nephron progenitor cell differentiation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Wilms tumor protein (332-347) exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight can vary depending on post-translational modifications but typically falls within a range consistent with small to medium-sized proteins.
  • Solubility: Generally soluble in aqueous buffers used for biological assays.
  • Stability: Stability can be affected by environmental factors such as temperature and pH; optimal conditions should be determined experimentally.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays.

Applications

Scientific Uses

Wilms tumor protein (332-347) has significant implications in various scientific fields:

  1. Cancer Research: Understanding its role in Wilms tumor can lead to better therapeutic strategies targeting this pediatric cancer.
  2. Developmental Biology: Insights into nephron development can inform regenerative medicine approaches aimed at kidney repair.
  3. Biomarker Development: As a potential biomarker for Wilms tumor prognosis, it could aid in early detection and treatment response evaluation.
WT1 Protein Overview: Structural Isoforms and Functional Diversity

The Wilms' tumor 1 (WT1) gene encodes a zinc-finger transcription factor with complex isoform diversity arising from alternative splicing, RNA editing, and alternative translation initiation sites. At least 13 distinct mRNA splice variants translate into protein isoforms ranging from 20 kDa to 57 kDa, classified by inclusion/exclusion of key exons:

  • Exon 5: Encodes 17 amino acids modulating transcriptional activity
  • Exon 9: Generates the ±KTS (lysine-threonine-serine) variants affecting DNA/RNA binding specificity [5] [10]
  • Alternative translation initiation: Usage of non-AUG (CUG) start sites produces N-terminally extended isoforms [10]

Table 1: Major WT1 Isoforms and Characteristics

Isoform IDLength (aa)Molecular WeightKey Structural FeaturesDetection Antibodies
WT1.152256.88 kDaExon 5+, Exon 9+C-19, 6F-H2
WT1.6 (canonical)44949.19 kDaExon 5-, Exon 9+C-19, 6F-H2
WT1.1031733.04 kDaTruncated C-terminus6F-H2 only
WT1.1317820.20 kDaSeverely truncatedC-19 only

Data compiled from UniProt and expression studies [5]

Functional diversity arises from this structural heterogeneity:

  • Transcriptional regulation: -KTS isoforms bind DNA with high affinity, regulating genes like PDGFRA and BCL2, while +KTS isoforms preferentially bind RNA [10]
  • Oncogenic vs. tumor suppressor duality: WT1 acts as a tumor suppressor in nephroblastoma but exhibits oncogenic properties in leukemia and solid tumors (e.g., glioblastoma, NSCLC) through aberrant overexpression [4] [6]
  • Subcellular functional partitioning: Nuclear isoforms regulate transcription, while cytoplasmic isoforms participate in RNA metabolism and translational regulation [6]Immunohistochemical studies reveal tissue-specific expression patterns: Nuclear staining predominates in mesotheliomas (75%) and ovarian serous carcinomas (93%), while cytoplasmic localization occurs in glioblastomas and sarcomas, suggesting compartment-specific functional roles [6].

Rationale for Targeting WT1 (332-347) in Cancer Immunology

The WT1 protein ranks as the top-priority cancer antigen according to NCI criteria due to its:

  • Aberrant overexpression in >50 human malignancies, including AML (>90%), mesothelioma, ovarian cancer, and NSCLC [4] [6]
  • Oncogenic dependency: Knockdown studies demonstrate growth inhibition in WT1-expressing tumors [6]
  • Stem cell-like properties: Sustains self-renewal in leukemia stem cells [4]

The peptide fragment 332-347 (KRYFKLSHLQMHSRKH), designated WT1(332), exhibits unique immunological properties:

  • Broad HLA-II compatibility: Binds promiscuously to HLA-DRB10405, *1501, *1502, and DPB10901 alleles [3]
  • Natural processing validation: Mass spectrometry confirms endogenous presentation on dendritic cells pulsed with WT1 protein [3]
  • Th1-polarizing capability: Induces IFN-γ-producing CD4+ T cells without IL-4/IL-10 secretion, critical for antitumor immunity [3]

Table 2: Immunological Characteristics of WT1(332-347)

PropertyCharacteristicFunctional Significance
HLA RestrictionDRB10405, *1501, *1502; DPB10901Population coverage >80% across ethnicities
T Cell ResponseIFN-γ⁺, IL-4⁻, IL-10⁻ CD4⁺ T cellsDrives cytotoxic T lymphocyte (CTL) expansion
Antigen-Presenting Cell UptakeEfficiently processed by dendritic cellsEnables cross-priming in vivo
Cytokine ProfileTh1-polarizedSupports tumor microenvironment inflammation

Historical Evolution of WT1-Derived Peptides in Antigen Discovery

WT1 antigen discovery has progressed through three key phases:1. Initial characterization (1992-2000): Identification of WT1 as an immunogenic target via:- Spontaneous CTL responses in leukemia patients [4]- HLA-A*2402-restricted epitope identification (CMTWNQMNL) [7]- Murine proof-of-concept: WT1 peptide vaccination blocked tumor challenge without autoimmunity [2]

  • Helper epitope discovery (2001-2010):
  • WT1(332) identified as a naturally processed 16-mer peptide [3]
  • Demonstrated promiscuous HLA-II binding beyond initial DRB1*0405 restriction [3]
  • Phase I trials of WT1 peptide vaccines showed safety and T-cell responses in solid tumors [4]
  • Modern combinatorial approaches (2011-present):
  • Fusion vaccines incorporating WT1(332) with CTL epitopes (e.g., Galinpepimut-S) [9]
  • Oral delivery systems using Bifidobacterium longum vectors expressing WT1(332) [8]
  • TCR-engineered therapies against WT1 peptides [10]

Properties

Product Name

Wilms tumor protein (332-347)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.